BenchChemオンラインストアへようこそ!

1-(3-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol

Lipophilicity Drug-likeness LogP

1-(3-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol (CAS 925023-47-8) is an N-aryl-3-trifluoromethyl-pyrazol-5-ol derivative with molecular formula C₁₁H₉F₃N₂O and molecular weight 242.20 g·mol⁻¹. It belongs to the privileged class of trifluoromethylpyrazoles, which are extensively employed as pharmacophores in anti-inflammatory (COX-2 inhibition), antibacterial, and agrochemical (SDHI fungicide) discovery programs.

Molecular Formula C11H9F3N2O
Molecular Weight 242.20 g/mol
Cat. No. B4570681
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol
Molecular FormulaC11H9F3N2O
Molecular Weight242.20 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)N2C(=O)C=C(N2)C(F)(F)F
InChIInChI=1S/C11H9F3N2O/c1-7-3-2-4-8(5-7)16-10(17)6-9(15-16)11(12,13)14/h2-6,15H,1H3
InChIKeyOUAMLAKMYBPWHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol: Core Physicochemical and Structural Identity for Informed Procurement


1-(3-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol (CAS 925023-47-8) is an N-aryl-3-trifluoromethyl-pyrazol-5-ol derivative with molecular formula C₁₁H₉F₃N₂O and molecular weight 242.20 g·mol⁻¹ . It belongs to the privileged class of trifluoromethylpyrazoles, which are extensively employed as pharmacophores in anti-inflammatory (COX-2 inhibition), antibacterial, and agrochemical (SDHI fungicide) discovery programs [1]. The compound exists in tautomeric equilibrium with its pyrazol-3-one form, 2-(3-methylphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-one, a property that directly impacts its reactivity, binding interactions, and formulation behavior [2].

Why 1-(3-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol Cannot Be Interchanged with Generic Pyrazol-5-ol Analogs


Seemingly minor structural variations among N-aryl-3-trifluoromethyl-pyrazol-5-ols produce substantial differences in lipophilicity, tautomeric preference, and biological target engagement. The position of the methyl substituent on the N1-phenyl ring (meta vs. para) alters the electron density distribution and steric environment around the pyrazole core, which modulates both the pKa of the 5-OH group and the compound's LogP . Furthermore, the CF₃ group at C3 exerts a strong electron-withdrawing effect that increases acidity and decreases basicity relative to methyl-substituted analogs, directly influencing solubility, metabolic stability, and receptor binding [1]. Procurement of an uncharacterized or incorrectly substituted analog risks irreproducible biological data, failed scale-up syntheses, and invalid structure-activity relationship (SAR) conclusions.

Quantitative Differentiation Evidence: 1-(3-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol vs. Closest Analogs


Lipophilicity (LogP) Comparison: Meta-Methylphenyl vs. Unsubstituted Phenyl Analog

Computationally predicted LogP values distinguish the target compound from its des-methyl analog. 1-(3-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol exhibits a predicted LogP of approximately 1.14, whereas 1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-ol (CAS 96145-98-1) displays a LogP range of 2.60–3.11 depending on the prediction algorithm [1]. The lower LogP of the meta-tolyl derivative indicates reduced lipophilicity, which can favor aqueous solubility and lower non-specific protein binding in biochemical assays.

Lipophilicity Drug-likeness LogP

pKa Modulation by N1-Aryl Substitution: Impact on Ionization State at Physiological pH

The acid-base properties of pyrazol-5-ols are exquisitely sensitive to N1-substitution. The trifluoromethyl group at C3 consistently decreases basicity and increases acidity relative to methyl-substituted analogs [1]. Predictions for structurally related 1-aryl-3-trifluoromethyl-pyrazol-5-ols indicate pKa values in the range of approximately 6.1–8.1, placing the 5-OH group near the physiological pH range where small shifts significantly alter the ionized fraction [2]. The electron-donating meta-methyl group on the N1-phenyl ring is expected to modestly elevate the pKa relative to the unsubstituted phenyl analog (pKa ≈ 6.1), shifting the tautomeric equilibrium and potentially altering hydrogen-bonding capacity at the target binding site.

Ionization pKa Tautomerism

Positional Isomer Differentiation: 1-(3-Methylphenyl) vs. 3-Methyl-1-[3-(trifluoromethyl)phenyl] Regioisomer

The target compound (CAS 925023-47-8) and its positional isomer 3-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-ol (CAS 302582-47-4) share the identical molecular formula (C₁₁H₉F₃N₂O) and molecular weight (242.20 g·mol⁻¹) but differ in the placement of the methyl and trifluoromethyl substituents between the pyrazole and phenyl rings . In the target compound, the CF₃ group resides at pyrazole C3 and the CH₃ group is on the N1-phenyl ring (meta position), whereas in the isomer, the CF₃ group is on the N1-phenyl ring and the CH₃ is at pyrazole C3. This structural permutation profoundly alters the electronic environment of the pyrazole core and the hydrogen-bonding capacity of the 5-OH group, leading to divergent biological activity profiles.

Regioisomerism Structural verification SAR

Polar Surface Area (PSA) and Hydrogen-Bonding Capacity: Implications for Membrane Permeability

The target compound possesses a topological polar surface area (TPSA) of 38.05 Ų with one hydrogen-bond donor (5-OH) and three hydrogen-bond acceptors (pyrazole N, carbonyl O, and CF₃ fluorine atoms) . This PSA value is identical to that of its des-methyl analog 1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-ol, indicating that the meta-methyl substituent does not increase polar surface area . With a PSA well below the 60 Ų threshold typically associated with good oral bioavailability and the 90 Ų limit for blood-brain barrier penetration, this compound falls within favorable drug-like chemical space for membrane permeation.

Membrane permeability PSA Drug-likeness

Trifluoromethyl Group Effect on Metabolic Stability: Class-Level Evidence from Pyrazole SAR

The replacement of a methyl group with a trifluoromethyl group at the pyrazole C3 position is a well-established strategy to enhance metabolic stability. In the broader pyrazole class, CF₃ substitution increases oxidative metabolic resistance by withdrawing electron density from the heterocyclic ring, thereby reducing CYP450-mediated oxidation rates [1]. The CF₃ group also increases the C–F bond dissociation energy (~115 kcal·mol⁻¹ vs. ~100 kcal·mol⁻¹ for C–CH₃), making the substituent resistant to metabolic cleavage [2]. For the target compound, the CF₃ group at C3 is expected to confer superior metabolic stability compared to a hypothetical 3-methyl analog, although direct comparative microsomal stability data for this specific compound are not publicly available.

Metabolic stability CF3 effect Pharmacokinetics

Synthetic Utility as a Regioselective Building Block: N1-Aryl vs. N1-Alkyl Pyrazol-5-ol Intermediates

The target compound serves as a versatile intermediate for regioselective derivatization. The 5-OH group can undergo selective O-alkylation under basic conditions to yield 5-alkoxy-pyrazoles, while the N1-aryl substituent directs electrophilic aromatic substitution to specific positions on the pyrazole ring [1]. In contrast, N1-alkyl analogs (e.g., 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol) lack the aryl directing group and exhibit different regiochemical outcomes in electrophilic substitutions. The presence of the meta-tolyl group provides a useful UV chromophore for HPLC monitoring, with λmax typically in the 250–270 nm range, facilitating reaction progress analysis and purity determination.

Synthetic chemistry Building block Regioselectivity

Optimal Use Cases for 1-(3-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol Based on Quantitative Differentiation Evidence


Medicinal Chemistry SAR Programs Requiring Controlled Lipophilicity in the LogP 1–2 Range

The predicted LogP of approximately 1.14 positions this compound in a favorable lipophilicity range for lead-like chemical space (Rule-of-Three compliance). Compared to the des-methyl analog (LogP 2.60–3.11), the target compound offers reduced lipophilicity that may improve aqueous solubility and reduce off-target binding. Medicinal chemistry teams optimizing pyrazole-based kinase inhibitors, COX-2 inhibitors, or antibacterial agents should select this building block when the SAR indicates that lower LogP correlates with improved in vitro potency or reduced cytotoxicity [1].

Agrochemical Intermediate for SDHI Fungicide Scaffold Development

Trifluoromethylpyrazole derivatives are core pharmacophores in succinate dehydrogenase inhibitor (SDHI) fungicides such as penthiopyrad and fluxapyroxad. The target compound, with its CF₃ group at the pyrazole C3 position and a functionalizable 5-OH handle, serves as a strategic intermediate for constructing novel SDHI candidates. The meta-methylphenyl N1-substituent provides a steric and electronic profile distinct from commercial SDHI scaffolds, potentially enabling access to patent-differentiated chemical space [2].

Biochemical Assay Development Requiring Validated Regioisomer Identity

For research groups studying pyrazole-based enzyme inhibitors (e.g., COX-2, CHK1 kinase, or bacterial biofilm targets), this compound's unambiguous regioisomeric identity (CF₃ at pyrazole C3; CH₃ at N1-phenyl meta) is critical. The close structural similarity to its positional isomer (CAS 302582-47-4) demands rigorous analytical verification. Procurement of CAS 925023-47-8 with a certified Certificate of Analysis including NMR and HPLC purity data is essential to avoid regioisomer cross-contamination that would confound SAR interpretation .

Synthetic Methodology Development Leveraging Tautomeric 5-OH/3-One Reactivity

The tautomeric equilibrium between the pyrazol-5-ol and pyrazol-3-one forms enables selective O- vs. N-functionalization strategies. Researchers developing regioselective alkylation, acylation, or glycosylation methodologies can exploit this compound's tautomeric behavior as a model substrate. The pKa of the 5-OH group (estimated 6.5–7.5) allows deprotonation under mildly basic conditions, facilitating chemoselective O-alkylation in the presence of other nucleophilic functionalities [3].

Quote Request

Request a Quote for 1-(3-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.